N-Nitroso rac Bendroflumethiazide
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Overview
Description
Preparation Methods
The synthesis of N-Nitroso rac Bendroflumethiazide involves the nitrosation of Bendroflumethiazide. This reaction typically requires the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Nitroso rac Bendroflumethiazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso rac Bendroflumethiazide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-Nitroso rac Bendroflumethiazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of Bendroflumethiazide. Bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in increased excretion of sodium, chloride, and water . The nitroso group may introduce additional interactions with cellular components, potentially enhancing or modifying its biological effects.
Comparison with Similar Compounds
N-Nitroso rac Bendroflumethiazide can be compared with other nitroso derivatives and thiazide diuretics:
Nitroso derivatives: Compounds like N-Nitroso-N-methylurea and N-Nitrosodimethylamine share the nitroso functional group and exhibit similar reactivity in chemical reactions.
This compound stands out due to its unique combination of a thiazide diuretic structure with a nitroso functional group, offering potential for novel applications and interactions in scientific research.
Properties
Molecular Formula |
C15H13F3N4O5S2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-benzyl-4-nitroso-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C15H13F3N4O5S2/c16-15(17,18)10-7-11-13(8-12(10)28(19,24)25)29(26,27)20-14(22(11)21-23)6-9-4-2-1-3-5-9/h1-5,7-8,14,20H,6H2,(H2,19,24,25) |
InChI Key |
FLQRSTJMTUSYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2NS(=O)(=O)C3=C(N2N=O)C=C(C(=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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